potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate
Description
Potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate (CAS: 115144-35-9) is a benzothiazole derivative featuring a dihydrothiazole ring fused with a carboxylate group. The compound’s potassium salt form enhances aqueous solubility, making it suitable for biological applications such as in vivo imaging . Its structure includes a hydroxy-substituted benzothiazole core, which is critical for interactions with enzymes like luciferase in bioluminescence studies . Stereochemical control during synthesis—using L- or D-cysteine—yields (4R)- or (4S)-isomers, respectively, with distinct biological activities .
Properties
IUPAC Name |
potassium;(4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKGTQQGYPQBE-FJXQXJEOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7KN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole core.
Hydroxylation: Introduction of the hydroxyl group at the 6-position of the benzo[d]thiazole ring can be achieved through electrophilic aromatic substitution using reagents like hydroxylamine-O-sulfonic acid.
Formation of the Dihydrothiazole Ring: The dihydrothiazole ring is formed by reacting the benzo[d]thiazole derivative with a thioamide under basic conditions.
Carboxylation and Potassium Salt Formation: The final step involves carboxylation of the dihydrothiazole ring followed by neutralization with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the benzo[d]thiazole ring can undergo oxidation to form quinone-like structures.
Reduction: The compound can be reduced at the dihydrothiazole ring to form fully saturated thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and dihydrothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole and dihydrothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium ®-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the thiazole rings allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Structural and Functional Analogues
Fluorinated Derivatives
Potassium (S)-2-(5-fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate (CAS: 367-21-1488) introduces a fluorine atom at the 5-position of the benzothiazole ring. However, the hydroxy group at the 6-position remains crucial for hydrogen bonding in enzymatic interactions .
Sodium Salt Analogues
Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate (CAS: 34500-31-7) replaces potassium with sodium. While both salts improve solubility, potassium salts generally exhibit better biocompatibility for in vivo use due to physiological potassium ion concentrations .
Methoxy-Substituted Derivatives
Sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate replaces the hydroxy group with methoxy. This substitution increases lipophilicity, improving membrane permeability but reducing solubility.
Stereochemical Variants
The (R)-configuration of the target compound contrasts with the (S)-isomer (D-luciferin potassium salt, CAS: 115144-35-9), which is widely used in bioluminescence imaging. Stereochemistry significantly impacts biological activity; for example, the (S)-isomer is the natural substrate for firefly luciferase, while the (R)-isomer may exhibit altered binding kinetics . A noted discrepancy exists in literature: some sources assign the (R)-configuration to CAS 115144-35-9 , while others describe it as (S) . This inconsistency highlights the need for verification via authoritative databases.
Pharmacokinetic and Bioactivity Comparison
| Compound Name | CAS | Key Features | Bioactivity | Applications |
|---|---|---|---|---|
| Target Compound (R-isomer) | 115144-35-9 | 6-hydroxy, potassium salt, (R)-configuration | Antimicrobial, luciferase interaction (hypothetical) | Drug development, imaging research |
| Fluorinated Derivative (S-isomer) | 367-21-1488 | 5-fluoro-6-hydroxy, potassium salt | Enhanced binding affinity (theoretical) | PET imaging probes |
| D-Luciferin Free Acid | 2591-17-5 | 6-hydroxy, carboxylic acid | Bioluminescence substrate | In vitro assays |
| Sodium Salt (S-isomer) | 34500-31-7 | 6-hydroxy, sodium salt | Similar to potassium salt but lower in vivo stability | Research reagents |
| Methoxy Derivative | N/A | 6-methoxy, sodium salt | Antimicrobial, reduced solubility | Preclinical studies |
Key Observations :
- Solubility : Potassium salts (target compound) > sodium salts > free acid .
- Bioactivity : The hydroxy group is essential for luciferase interaction; fluorination or methoxy substitution diversifies applications (e.g., imaging probes) .
- Stereochemistry : (S)-isomers dominate in bioluminescence, while (R)-isomers may serve as synthetic analogs for mechanistic studies .
Biological Activity
Potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₇KN₂O₃S₂
- Molecular Weight : 280.32 g/mol
- CAS Number : 34500-31-7
The structural formula can be represented as follows:
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Antitumor Activity : The compound has shown potential in inhibiting tumor growth in various cancer models. It acts by inducing apoptosis in cancer cells and inhibiting pathways associated with cell proliferation.
- Antimicrobial Properties : Studies have demonstrated its efficacy against a range of bacterial strains, suggesting that it may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Antioxidant Effects : The compound has been reported to scavenge free radicals, thereby protecting cells from oxidative stress, which is crucial in cancer and neurodegenerative diseases.
Antitumor Activity
In a study by Jayakumar et al. (2019), this compound was evaluated for its antitumor effects on lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 7 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 7 | Apoptosis via caspase activation |
| HCT116 (Colon) | 15 | Cell cycle arrest |
| MCF7 (Breast) | 12 | Induction of oxidative stress |
Antimicrobial Activity
The antimicrobial efficacy was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Lung Cancer Study : In a preclinical model, this compound was administered to mice with KRAS mutant lung tumors. The study found that treatment led to a 50% reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent ([Jayakumar et al., 2019] ).
- Bacterial Infections : In clinical settings, the compound was tested in combination with standard antibiotics against resistant strains of Staphylococcus aureus. Results showed enhanced efficacy when used in combination therapy, suggesting a synergistic effect ([Tang et al., 2022] ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
